

Application Notes and Protocols for In Vivo Administration of Glomeratose A

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Compound of Interest

Compound Name: *Glomeratose A*

Cat. No.: *B10818192*

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Introduction

Glomeratose A is a novel small molecule inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3 β). Dysregulation of GSK-3 β signaling is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. These application notes provide a comprehensive protocol for the in vivo administration of **Glomeratose A** in a murine model to assess its pharmacokinetic profile and preliminary efficacy.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Glomeratose A** in Mice

Parameter	Value (Mean ± SD)
Route of Administration	Oral Gavage
Dose (mg/kg)	10
Cmax (ng/mL)	1250 ± 180
Tmax (hr)	1.5
AUC (0-24h) (ng·hr/mL)	7800 ± 950
Half-life (t½) (hr)	4.2
Oral Bioavailability (%)	65

Table 2: Acute Toxicity Profile of **Glomeratose A** in Mice

Dose (mg/kg)	Route of Administration	Observation Period	Mortality	Clinical Signs
50	Oral Gavage	14 days	0/10	No observable adverse effects
100	Oral Gavage	14 days	0/10	Mild lethargy observed within the first 4 hours
250	Oral Gavage	14 days	2/10	Significant lethargy, ruffled fur
500	Oral Gavage	14 days	8/10	Severe lethargy, ataxia, significant weight loss

Experimental Protocols

Preparation of Glomeratose A Formulation

Materials:

- **Glomeratose A** powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **Glomeratose A** and vehicle based on the desired final concentration and the number of animals to be dosed. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
- Weigh the appropriate amount of **Glomeratose A** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of 0.5% CMC to the tube.
- Vortex the suspension vigorously for 2-3 minutes until a homogenous suspension is achieved.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Prepare the formulation fresh on the day of dosing.

In Vivo Dosing and Sample Collection

Animal Model:

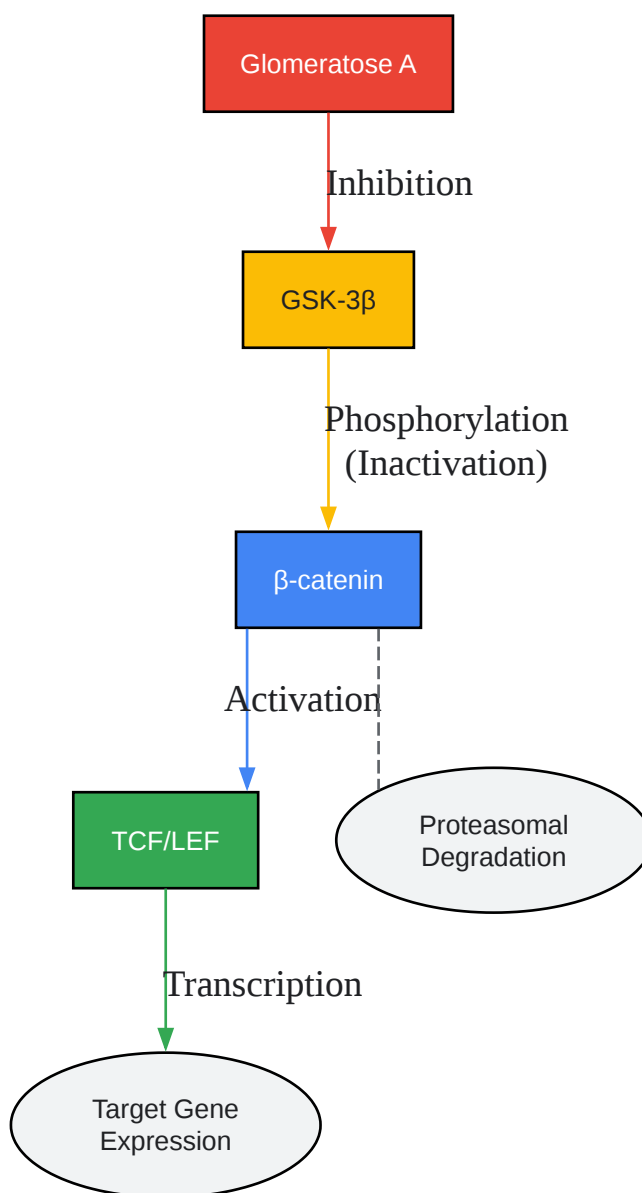
- Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.
- Animals should be acclimatized for at least one week prior to the experiment.

Procedure:

- Fast the mice for 4 hours prior to oral administration (with free access to water).

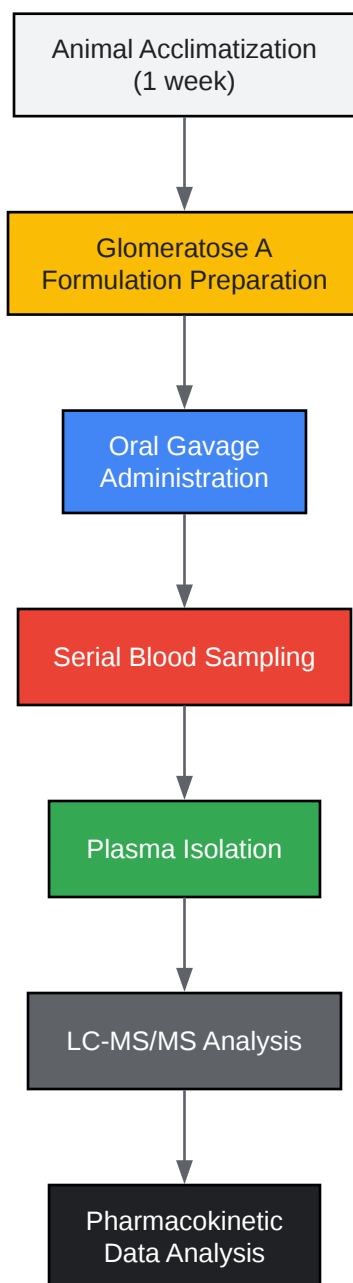
- Record the body weight of each mouse before dosing.
- Administer **Glomeratose A** suspension via oral gavage at a volume of 10 mL/kg.
- For pharmacokinetic studies, collect blood samples (approximately 50-100 μ L) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Process the blood samples to obtain plasma by centrifugation at 2000 x g for 10 minutes at 4°C.
- Store plasma samples at -80°C until analysis.
- Monitor the animals for any signs of toxicity or adverse effects throughout the study period.

Visualizations



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Caption: Hypothetical signaling pathway of **Glomeratose A**.



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